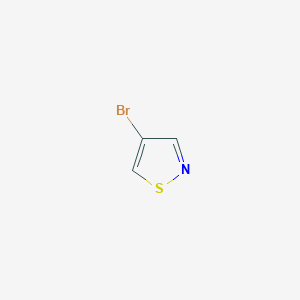

4-ブロモイソチアゾール

説明

4-Bromoisothiazole is a brominated heterocyclic compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the construction of complex organic molecules.

Synthesis Analysis

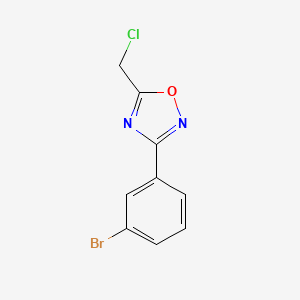

The synthesis of 4-bromoisothiazole derivatives has been explored through different methodologies. For instance, solar photo-thermochemical syntheses have been employed to create 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating the potential for greener synthetic approaches . Additionally, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole building block, has been achieved, with subsequent cross-coupling reactions yielding a range of disubstituted oxazoles . These methods highlight the synthetic versatility of brominated heterocycles and their utility in constructing more complex structures.

Molecular Structure Analysis

The molecular structure of brominated heterocycles, including 4-bromoisothiazole derivatives, has been investigated using various spectroscopic and computational techniques. For example, the synthesis and antimicrobial properties of a benzoxazole derivative were reported, with its molecular structure being optimized and investigated using computational methods . This analysis provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

Chemical Reactions Analysis

4-Bromoisothiazole and its derivatives participate in a variety of chemical reactions. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been reported, leading to the efficient synthesis of poly-substituted triazoles . Furthermore, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) has been determined, showcasing the stability of such complexes and the role of intramolecular hydrogen bonds . These studies exemplify the reactivity of brominated heterocycles in forming new bonds and complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromoisothiazole derivatives are influenced by the presence of the bromine atom and the heterocyclic framework. The crystal structures of two 4-bromopyrazole derivatives have been determined, revealing the formation of a three-dimensional network through intermolecular hydrogen bonding . Additionally, the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles from 5-bromoisothiazoles has been explored, indicating the susceptibility of these compounds to nucleophilic attack . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various chemical processes.

科学的研究の応用

有機合成

4-ブロモイソチアゾール: は、有機合成における汎用性の高いビルディングブロックとして機能します。この化合物は、より複雑な分子、特にイソチアゾール環を含む分子の構築に使用されます。イソチアゾール環は、多くの生物活性化合物におけるコア構造です。 たとえば、パラジウム触媒クロスカップリング反応によってアリールイソチアゾールを形成できます .

医薬品研究

医薬品研究では、4-ブロモイソチアゾール誘導体の潜在的な医薬特性が調査されています。 これらの化合物は、ポリオなどの病気に対する抗ウイルス活性を有する化合物の合成における前駆体です . さらに、この化合物の修飾により、新しい抗菌薬が開発されました。

農薬開発

4-ブロモイソチアゾールを使用して合成されたイソチアゾール誘導体は、農薬業界で重要な役割を果たしています。これらの化合物は、殺菌剤、除草剤、殺虫剤の製造に使用されます。 イソチアゾール環の反応性により、さまざまな害虫や病気から作物を保護するのに効果的な化合物を開発することができます .

染料製造

化学産業では、4-ブロモイソチアゾールを染料の合成に使用しています。 さまざまな官能基との反応性により、繊維やその他の材料に使用されるさまざまな着色剤を製造できます .

材料科学

材料科学では、4-ブロモイソチアゾールは、電子材料の一部を形成する有機化合物の合成に使用されます。 これらの材料は、有機発光ダイオード (OLED) やその他の電子デバイスの製造に役立ちます .

抗真菌剤

研究によると、4-ブロモイソチアゾールから誘導できるイソチアゾールスルフィドは、抗真菌特性を示します。 そのため、医療治療や防腐剤に使用できる抗真菌剤の開発に役立ちます .

抗HIV剤

4-ブロモイソチアゾールから合成されたイソチアゾールカルボキシレートは、抗HIV剤として有望であることが示されています。 これらの化合物は、HIV / AIDSの新しい治療法を見つけるための継続的な研究の一部です .

抗炎症剤および脂質低下剤

4-ブロモイソチアゾールを修飾してカルボン酸誘導体を作成すると、抗炎症作用と脂質低下作用を持つ化合物が発見されました。 これらの化合物は、関節炎や高脂血症などの慢性疾患の治療に役立ちます .

Safety and Hazards

作用機序

Target of Action

Isothiazoles, a class of compounds to which 4-bromoisothiazole belongs, have been found to be involved in various biological activities

Mode of Action

Isothiazoles are known to interact with their targets in a variety of ways, depending on the specific compound and target . The interaction of 4-Bromoisothiazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isothiazoles have been found to be involved in a wide range of selective transformations . The downstream effects of these transformations depend on the specific isothiazole compound and the biochemical pathway in which it is involved.

Pharmacokinetics

It has been suggested that 4-bromoisothiazole has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact its bioavailability.

Result of Action

Isothiazoles have been found to exhibit high biological activity and can be used as effective new drugs and plant protection chemicals .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

特性

IUPAC Name |

4-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGKUQWKQVTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409450 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24340-77-0 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

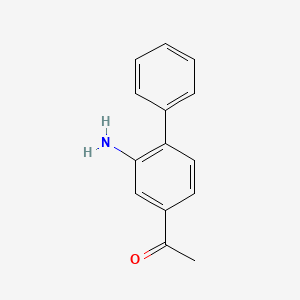

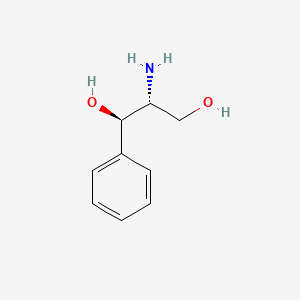

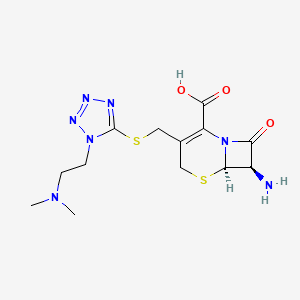

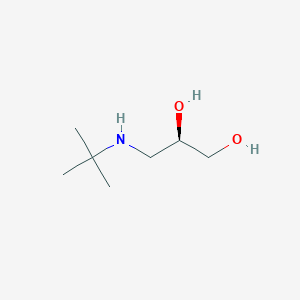

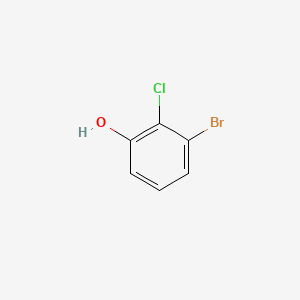

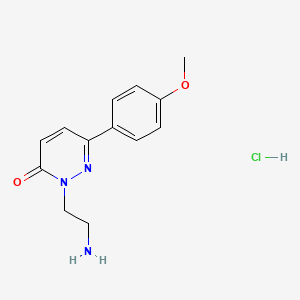

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)

![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)